molecular formula C15H21ClO3 B8588812 3-Chloro-4-(octyloxy)benzoic acid

3-Chloro-4-(octyloxy)benzoic acid

Cat. No. B8588812
M. Wt: 284.78 g/mol
InChI Key: RUMWWHLGSZEETN-UHFFFAOYSA-N
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Patent
US05124069

Procedure details

In 40 ml of ethanol were dissolved 10 g of 3-chlorohydroxybenzoic acid and 8 g of octyl bromide, and 40 ml a 2N aqueous solution of potassium hydroxide was added to the solution and the mixture was refluxed for 6 hours. The solution was made acidic and the precipitated crystal was recovered and recrystallized from an ethanol/water mixed solvent to obtain 9.5 g of 3-chloro-4-octyloxybenzoic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](O)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-:21].[K+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:21][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)O
Name
Quantity
8 g
Type
reactant
Smiles
C(CCCCCCC)Br
Name
aqueous solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was recovered
CUSTOM
Type
CUSTOM
Details
recrystallized from an ethanol/water mixed solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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